
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
Overview
Description
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a chiral carbamate derivative featuring a cyclopentane backbone with stereospecific amine and tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized as an intermediate in asymmetric catalysis, peptide synthesis, and drug development due to its stability under basic and nucleophilic conditions. The Boc group serves as a transient amine protector, enabling selective deprotection under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2R)-2-aminocyclopentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroper
Biological Activity
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities due to its structural characteristics, particularly its interaction with various neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- CAS Number : 1016971-66-6
The compound features a tert-butyl group attached to a cyclopentylamine structure, which influences its reactivity and biological properties. The presence of the amino group allows for various chemical modifications that can enhance its biological activity.
Biological Activity Overview
Research indicates that this compound may interact with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating central nervous system disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its stereochemistry. Variations in the stereochemical configuration can lead to significant differences in receptor binding affinity and selectivity. A comparative analysis of similar compounds is presented in Table 1.
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
This compound | 1016971-66-6 | 0.98 | Different stereochemistry affecting biological activity |
tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | 0.98 | Larger cyclohexane ring providing distinct properties |
(1R,2R)-N-Boc-1,2-cyclohexanediamine | 146504-07-6 | 0.98 | Contains two amino groups enhancing reactivity |
tert-Butyl (cis-2-aminocyclohexyl)carbamate | 184954-75-4 | 0.98 | Cis configuration impacting receptor interaction |
Receptor Binding Studies
Preliminary studies have shown that this compound exhibits binding affinity for various receptors involved in neurotransmission. For instance:
- Serotonin Receptors : The compound's structural features suggest it may act as a modulator of serotonin pathways, potentially influencing mood and anxiety disorders.
- Dopamine Receptors : Interaction with dopamine receptors indicates possible applications in treating conditions like schizophrenia and Parkinson's disease.
Case Studies
A notable study explored the pharmacological profiles of related compounds and their effects on the central nervous system. The findings suggested that modifications to the cyclopentane ring could enhance selectivity for specific receptor subtypes, leading to improved therapeutic outcomes.
Q & A
Basic Questions
Q. What are common synthetic routes for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?
The compound is synthesized via carbamate protection of the corresponding amine. A typical approach involves introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Multi-step protocols, such as iodolactamization or reductive amination, are employed to establish the (1R,2R) stereochemistry. For example, stereoselective reduction of a cyclohexylamine intermediate followed by Boc protection has been reported .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Chiral HPLC to confirm enantiomeric purity.
- 1H/13C NMR for structural verification (e.g., distinguishing NHBoc and cyclopentyl protons).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve absolute configurations, as demonstrated in studies resolving hydrogen-bonding networks in related carbamates .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While specific hazard data may be limited, general precautions for carbamates include:
- Using nitrile gloves, eye protection, and a fume hood.
- Storing under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Immediate rinsing with water and medical consultation in case of exposure, per GHS guidelines for analogous compounds .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound?
Stereochemical control is achieved through:
- Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).
- Optimizing solvent polarity and reaction temperature to favor specific transition states.
- Iodolactamization under anhydrous conditions, which enforces ring closure with defined stereochemistry, as shown in analogous cyclopentyl derivatives .
Q. How are byproducts analyzed in the synthesis of this compound?
Byproduct identification involves:
- LC-MS/MS to detect low-abundance impurities.
- 2D NMR (COSY, HSQC) to resolve overlapping signals from diastereomers.
- Spiking experiments with authentic samples to confirm retention times in HPLC. X-ray crystallography has been used to resolve ambiguities in hydrogen-bonding interactions for related structures .
Q. What role does this compound play in synthesizing pharmaceutical agents like Edoxaban?
It serves as a key chiral intermediate in Edoxaban synthesis, enabling precise functionalization of the cyclopentyl backbone. The Boc group protects the amine during subsequent reactions (e.g., coupling with trifluoromethyl-triazolo pyrazine derivatives), ensuring regioselectivity. This strategy was validated in multi-step protocols for anticoagulant development .
Q. How can computational methods support conformational analysis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?
- Density Functional Theory (DFT) predicts stable conformers by analyzing torsional angles and steric effects from the bulky tert-butyl group.
- Molecular docking assesses interactions with biological targets (e.g., thrombin in Edoxaban studies), guiding structure-activity relationship (SAR) optimization .
Q. What strategies mitigate challenges in scaling up stereoselective syntheses of this compound?
- Flow chemistry improves heat/mass transfer for exothermic reactions (e.g., Boc protection).
- Design of Experiments (DoE) optimizes catalyst loading and solvent ratios.
- Cryogenic conditions (-78°C) enhance selectivity in lithiation steps, as reported in bicyclic intermediate syntheses .
Q. Methodological Considerations
Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?
- Repeat synthesis under controlled conditions to rule out experimental error.
- Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximities.
- Cross-validation with X-ray structures or independent synthetic routes .
Q. What are the advantages of using tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate in drug discovery?
- The Boc group provides temporary amine protection , allowing selective deprotection in multi-step sequences.
- The rigid cyclopentyl scaffold ensures precise spatial alignment of pharmacophores, critical for kinase inhibitor design.
- Demonstrated utility in synthesizing CCR2 antagonists and anticoagulants highlights its versatility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane vs. Cyclopentane Backbone
The substitution of the cyclopentane ring with cyclohexane significantly alters steric and electronic properties. For example:
- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 146504-07-6) exhibits a larger ring size, reducing ring strain and increasing hydrophobicity. It has a molecular weight of 214.30 g/mol, melting point of 114–118°C, and density of 1.02 g/cm³ .
- In contrast, the cyclopentane analog (target compound) likely has a lower melting point due to reduced symmetry and higher ring strain, though explicit data are unavailable in the evidence.
Stereochemical Variants
Stereochemistry critically influences reactivity and biological interactions:
- tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 721395-15-9) is a diastereomer with inverted configuration at the 2-position. It has a molecular weight of 158.19 g/mol and is used in chiral ligand synthesis .
- The (1R,2R) configuration in the target compound may offer superior enantioselectivity in catalysis compared to its (1R,2S) counterpart due to spatial alignment of functional groups .
Carbamate Protecting Groups
The Boc group is compared with smaller or aromatic protecting groups:
The Boc group provides superior steric protection and acid-labile deprotection, whereas benzyl groups introduce π-π interactions useful in chromatography .
Functionalized Derivatives
Substituents on the backbone modulate electronic and catalytic properties:
- Synthesized in 77% yield via di-tert-butyl dicarbonate .
- tert-Butyl ((1R,2R)-2-((pyridin-3-ylmethyl)amino)ethyl)carbamate (CAS N/A) includes a pyridine moiety, enabling metal coordination in catalysis .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589247 | |
Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016971-66-6, 365996-21-0 | |
Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.